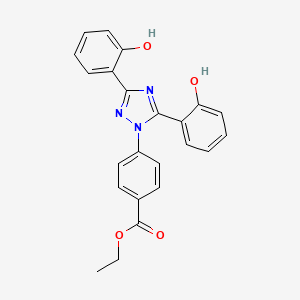![molecular formula C11H23N3O2 B601739 Lidocaine Impurity 2 (2-[(Diethylcarbamoyl)amino]-N, N-Diethylacetamide) CAS No. 1596965-85-3](/img/new.no-structure.jpg)
Lidocaine Impurity 2 (2-[(Diethylcarbamoyl)amino]-N, N-Diethylacetamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lidocaine Impurity 2, chemically known as 2-[(Diethylcarbamoyl)amino]-N, N-Diethylacetamide, is a byproduct found in the synthesis of lidocaine, a widely used local anesthetic. This compound is of significant interest in pharmaceutical research due to its structural similarity to lidocaine and its potential implications in drug purity and efficacy.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Diethylcarbamoyl)amino]-N, N-Diethylacetamide typically involves the reaction of diethylamine with diethylcarbamoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to prevent side reactions. The product is then purified using techniques like recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves automated reactors and continuous monitoring of reaction parameters to ensure consistency and quality. The use of high-performance liquid chromatography (HPLC) is common for the purification and quantification of the final product.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the diethylcarbamoyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Formation of corresponding amides or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amides or other derivatives depending on the nucleophile used.
科学研究应用
2-[(Diethylcarbamoyl)amino]-N, N-Diethylacetamide is utilized in various research fields due to its unique properties:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of impurities in lidocaine formulations.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its pharmacokinetic and pharmacodynamic properties to understand its impact on the efficacy and safety of lidocaine.
Industry: Employed in the development of analytical methods for quality control in pharmaceutical manufacturing.
作用机制
The mechanism of action of 2-[(Diethylcarbamoyl)amino]-N, N-Diethylacetamide is not as well-studied as lidocaine. due to its structural similarity, it is hypothesized to interact with sodium channels in a manner similar to lidocaine, potentially affecting nerve signal transmission. This interaction could influence the compound’s pharmacological and toxicological profile.
相似化合物的比较
Lidocaine: The parent compound, widely used as a local anesthetic.
Monoethylglycinexylidide: A primary metabolite of lidocaine with similar pharmacological activity.
2,6-Dimethylaniline: An impurity in lidocaine synthesis with potential toxicological effects.
Uniqueness: 2-[(Diethylcarbamoyl)amino]-N, N-Diethylacetamide is unique due to its specific structural configuration, which may result in distinct pharmacokinetic and pharmacodynamic properties compared to other lidocaine impurities. Its presence and concentration in pharmaceutical formulations are critical for ensuring drug safety and efficacy.
This detailed overview provides a comprehensive understanding of 2-[(Diethylcarbamoyl)amino]-N, N-Diethylacetamide, highlighting its significance in various scientific and industrial applications
属性
CAS 编号 |
1596965-85-3 |
|---|---|
分子式 |
C11H23N3O2 |
分子量 |
229.32 |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
2-(3,3-Diethyl-ureido)-N,N-diethyl-acetamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 3-[[2-[[4-[N'-(2-ethylbutoxycarbonyl)carbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B601658.png)





![beta-Alanine, N-[[2-[[[4-[[[(1-ethylbutoxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-, ethyl ester](/img/structure/B601669.png)


